molecular formula C11H14N2O B083890 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol CAS No. 13395-19-2

3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

Cat. No. B083890
CAS RN: 13395-19-2
M. Wt: 190.24 g/mol
InChI Key: JAGPUKBUCSGTCH-UHFFFAOYSA-N
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Description

3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound has been achieved through different methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

  • Vibrational Spectroscopy and Quantum Computational Studies

    • Field: Physical Chemistry
    • Application: The compound 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, a benzimidazole derivative, was studied using vibrational spectroscopy and quantum computational methods .
    • Method: The B3LYP/6-311++G (d,p) basis set was used for the optimized geometrical structure, electronic, and vibrational features. The Vibrational Energy Distribution Analysis (VEDA) program was used for the vibrational assignments and to calculate the Potential Energy Distribution (PED) .
    • Results: Theoretical and actual NMR chemical shifts were found to be quite similar. The UV-vis spectrum of 21HBMBA, as well as effects of solvents, have been investigated .
  • Antibacterial Agents

    • Field: Pharmacology
    • Application: Benzimidazole derivatives have been reported as potent antibacterial agents .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The compounds showed significant activity with MIC range 4–64 μg/ml against several resistant organisms, including methicillin and vancomycin-resistant S. aureus .
  • Medicinal Chemistry

    • Field: Medicinal Chemistry
    • Application: Benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . Moreover, benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: This created interest in researchers who have been studying the medicinal applications of benzimidazole derivatives .
  • Preparation of N-Heterocyclic Carbenes

    • Field: Organic Chemistry
    • Application: N,N’-Dialkylbenzimidazolium salts are precursors to certain N-heterocyclic carbenes .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The preparation of N-heterocyclic carbenes from benzimidazole derivatives has been reported .
  • Antimicrobial Activity

    • Field: Pharmacology
    • Application: The compound (26), a benzimidazole derivative, was found to exhibit potent in vitro antimicrobial activity .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The compound showed significant activity with MIC of 15, 17, 19, 9, 11 and 15 μg/mL against E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans and A. niger, respectively .
  • Fungicide

    • Field: Agriculture
    • Application: Benomyl is a fungicide with a benzimidazole core .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The preparation and use of benomyl as a fungicide has been reported .
  • Angiotensin II Receptor Blockers

    • Field: Pharmacology
    • Application: Angiotensin II receptor blockers such as azilsartan, candesartan, and telmisartan are benzimidazole derivatives .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: These compounds have been used in the treatment of hypertension .
  • Anthelmintic Agents

    • Field: Pharmacology
    • Application: Anthelmintic agents such as albendazole, ciclobendazole, fenbendazole, flubendazole, mebendazole, oxfendazole, oxibendazole, triclabendazole, and thiabendazole are benzimidazole derivatives .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: These compounds have been used in the treatment of parasitic worm infestations .

properties

IUPAC Name

3-(6-methyl-1H-benzimidazol-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-4-5-9-10(7-8)13-11(12-9)3-2-6-14/h4-5,7,14H,2-3,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGPUKBUCSGTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405654
Record name 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

CAS RN

13395-19-2
Record name 6-Methyl-1H-benzimidazole-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13395-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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